

Physical and chemical properties of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-O-Methyldihydrowogonin

Cat. No.: B1148985

[Get Quote](#)

7-O-Methyldihydrowogonin: A Technical Guide for Researchers

An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin, a flavonoid primarily isolated from *Andrographis paniculata*, has garnered increasing interest within the scientific community for its potential therapeutic applications.^[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Physicochemical Properties

7-O-Methyldihydrowogonin, systematically named (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one, possesses a distinct chemical structure that dictates its physical and biological characteristics.^[2] While specific experimental values for some physical

properties remain to be fully elucidated in publicly available literature, computed properties provide valuable estimates.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₆ O ₅	PubChem[2]
Molecular Weight	300.30 g/mol	PubChem[2]
IUPAC Name	(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one	PubChem[2]
CAS Number	113981-49-0	PubChem[2]
Topological Polar Surface Area	65 Å ²	PubChem[2]
Solubility	Soluble in DMSO and ethanol.	Inferred from general flavonoid solubility and experimental protocols.

Spectral Data

The structural elucidation of **7-O-Methyldihydrowogonin** is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's hydrogen and carbon framework.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 3: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **7-O-Methyldihydrowogonin**, aiding in its identification.

Table 4: Mass Spectrometry Data

m/z	Ion Type
Data not available in search results	$[\text{M}+\text{H}]^+$

Experimental Protocols

This section details the methodologies for the isolation, and biological evaluation of **7-O-Methyldihydrowogonin**.

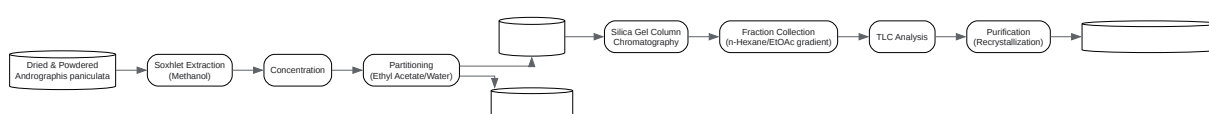
Isolation of 7-O-Methyldihydrowogonin from *Andrographis paniculata***

A common method for isolating **7-O-Methyldihydrowogonin** from its natural source involves solvent extraction followed by chromatographic separation.

Protocol:

- **Extraction:** The dried and powdered aerial parts of *Andrographis paniculata* are subjected to Soxhlet extraction with methanol.
- **Fractionation:** The resulting crude methanol extract is then concentrated under reduced pressure and partitioned between ethyl acetate and water.

- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography.
- **Elution:** The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
- **Isolation and Purification:** Fractions containing **7-O-Methyldihydrowogonin** are identified by thin-layer chromatography (TLC) and combined. The compound is further purified by recrystallization to yield the pure flavonoid.



[Click to download full resolution via product page](#)

Figure 1: Isolation workflow of **7-O-Methyldihydrowogonin**.

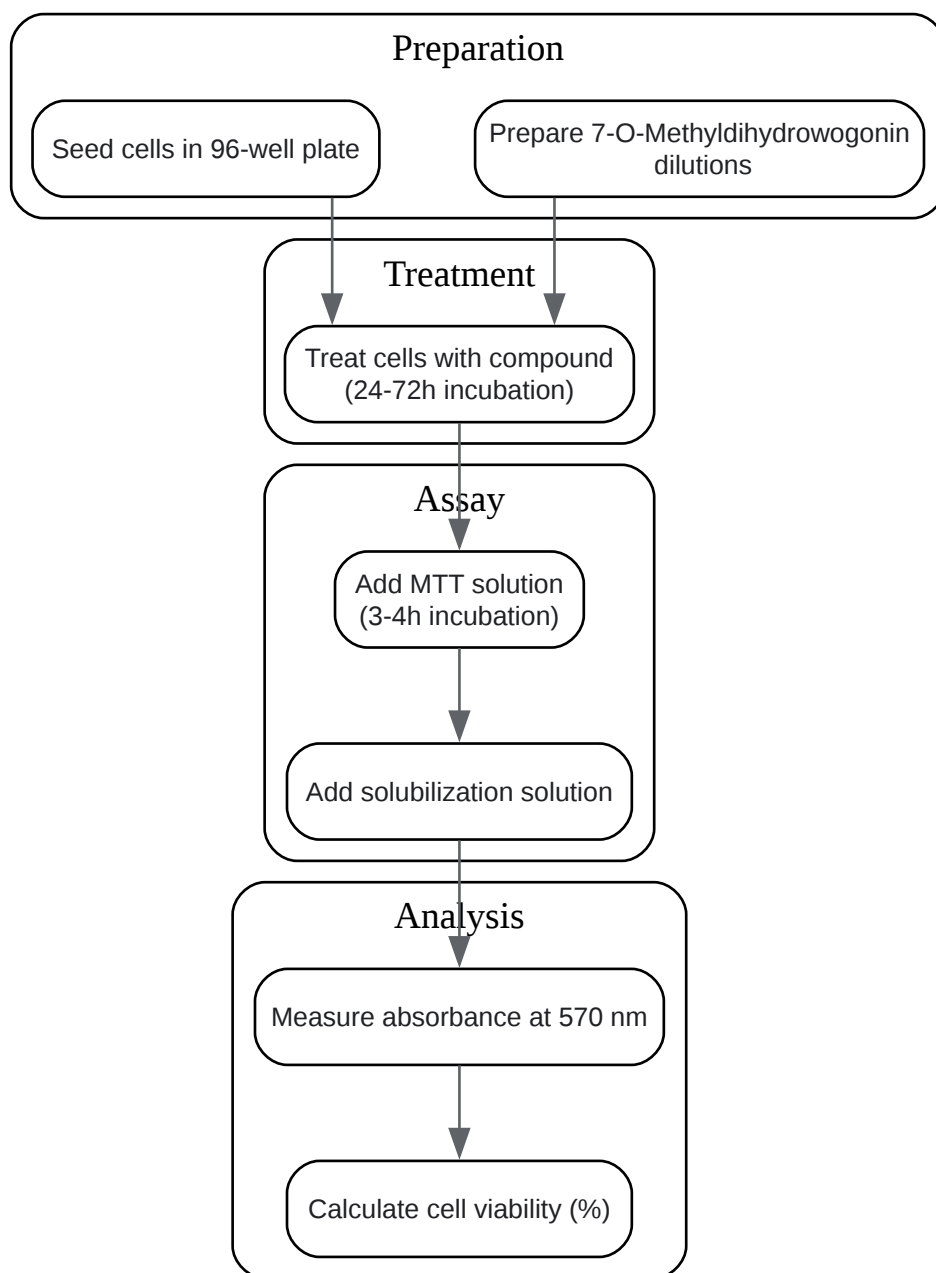
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **7-O-Methyldihydrowogonin** (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours at 37°C.

- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.



[Click to download full resolution via product page](#)

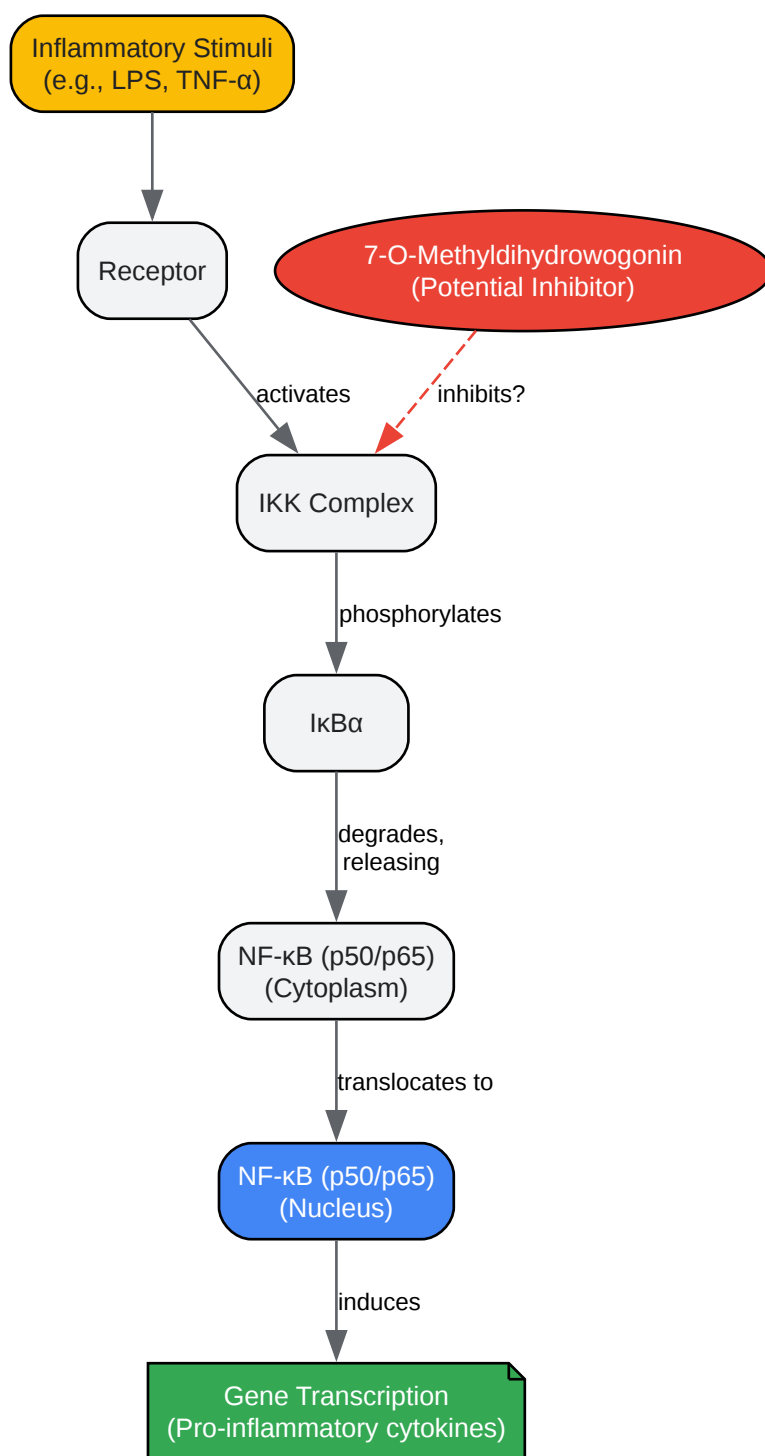
Figure 2: Workflow for the MTT cytotoxicity assay.

Biological Activity and Signaling Pathways

Flavonoids, as a class of compounds, are known to interact with various cellular signaling pathways. While specific studies on **7-O-Methyldihydrowogonin** are limited, its structural similarity to other flavonoids suggests potential involvement in key pathways such as NF- κ B, PI3K/Akt, and MAPK. These pathways are critical in regulating inflammation, cell survival, and proliferation.

Potential Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a crucial regulator of inflammatory responses. Many flavonoids have been shown to inhibit this pathway.

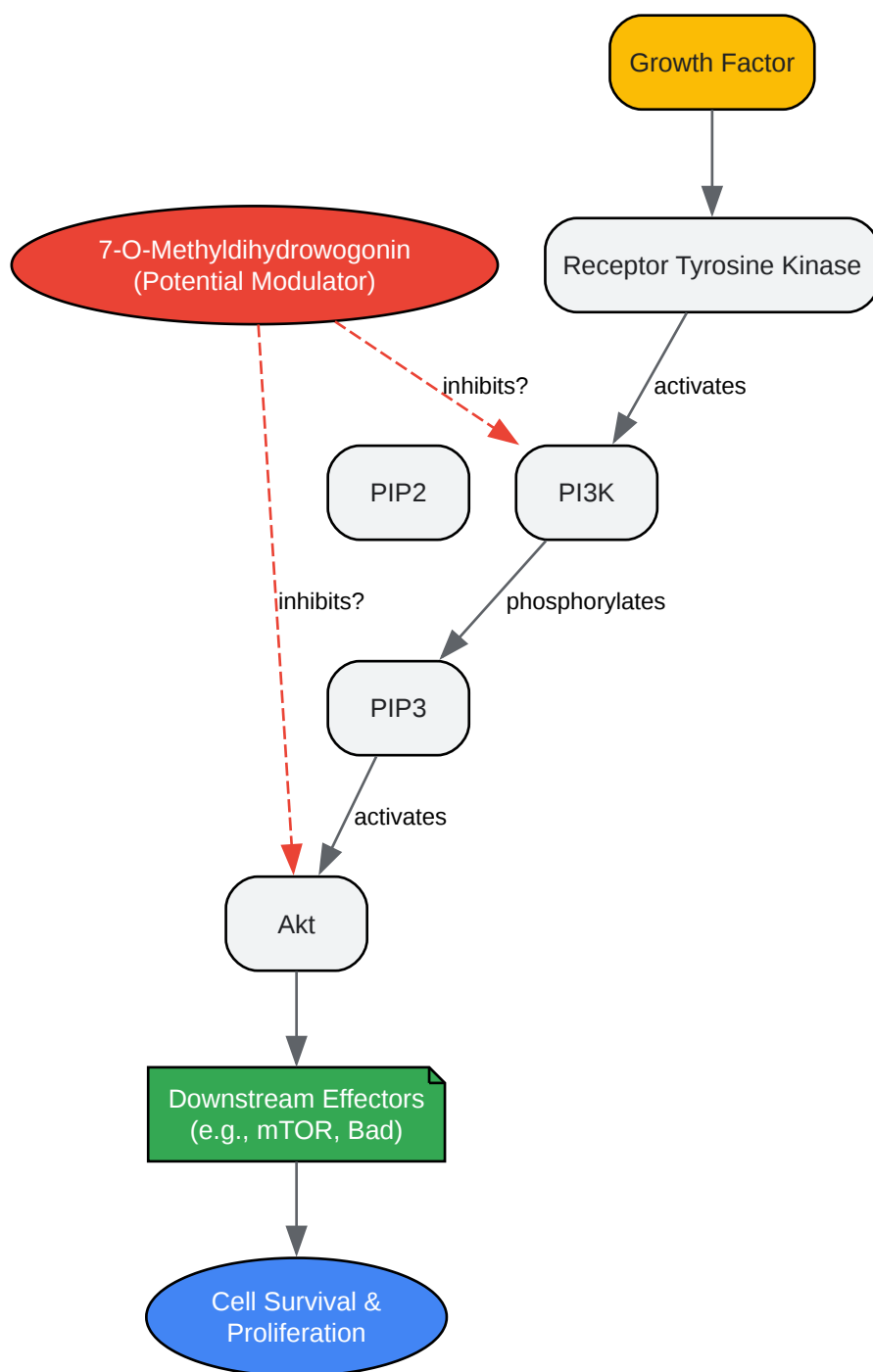


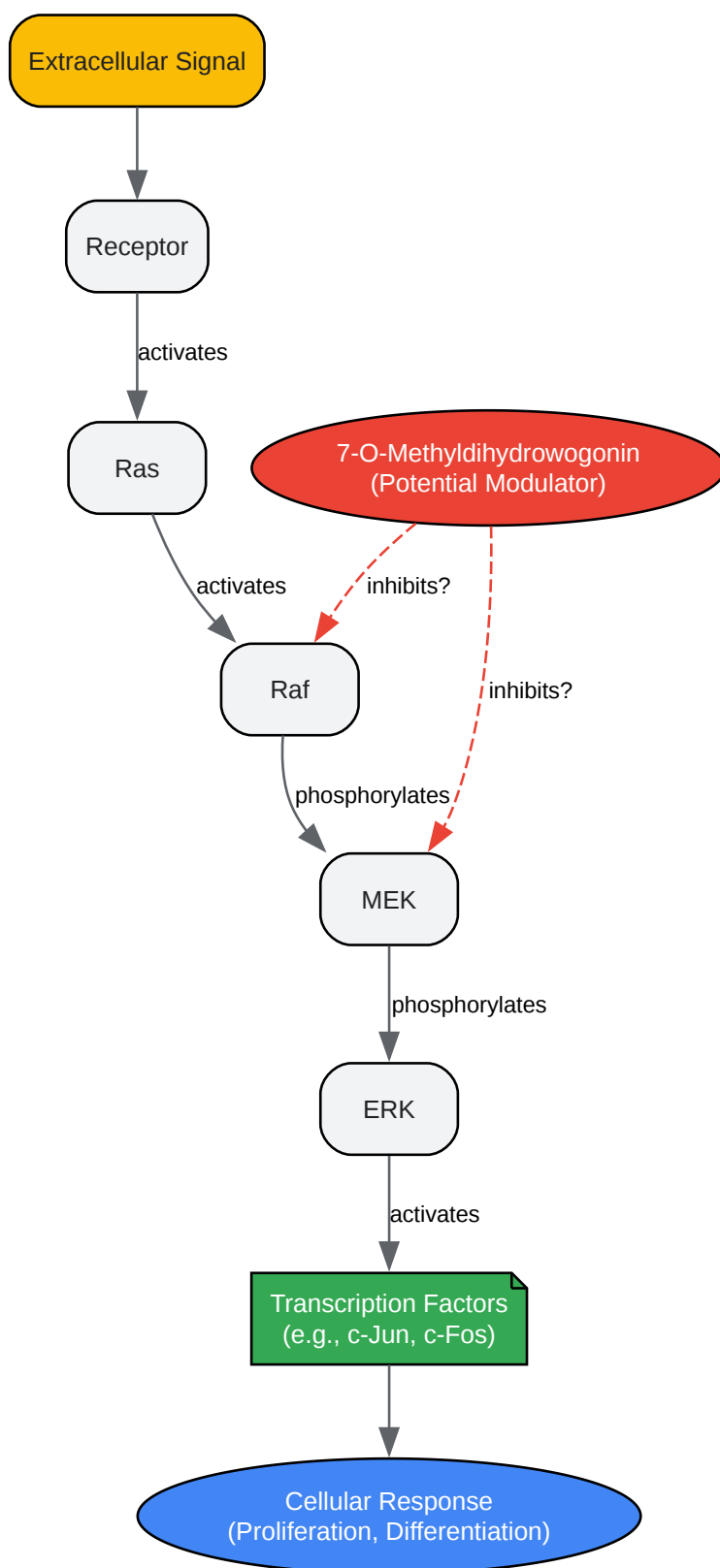
[Click to download full resolution via product page](#)

Figure 3: Potential inhibition of the NF-κB signaling pathway.

Potential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival and proliferation. Its dysregulation is often implicated in cancer.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-O-Methyldihydrowogonin | C₁₇H₁₆O₅ | CID 13963771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 7-O-Methyldihydrowogonin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148985#physical-and-chemical-properties-of-7-o-methyldihydrowogonin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

